4-Quinazolone, 2-ethyl-3-pentyl
Description
Significance of the Quinazolone Scaffold in Contemporary Chemical Research
The quinazoline (B50416) and quinazolinone scaffolds are considered "privileged structures" in medicinal chemistry due to their consistent appearance in biologically active compounds. nih.govnih.gov This significance stems from their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.comnih.govwisdomlib.org Researchers have extensively explored quinazolone derivatives for their potential as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral agents. nih.govnih.govresearchgate.net The versatility of the quinazolone core allows for structural modifications at various positions, enabling the synthesis of large libraries of compounds for screening and development. nih.govresearchgate.net This inherent adaptability makes the quinazolone scaffold a fertile ground for the discovery of novel therapeutic agents. nih.govnih.gov
Structural Classification and Nomenclature of Quinazolone Derivatives
Quinazolines are heterocyclic aromatic compounds formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. wikipedia.org The name "quinazoline" was first proposed in 1887. nih.gov Quinazolinones are oxidized forms of quinazolines and are classified based on the position of the carbonyl (oxo) group. nih.govnih.gov The three main types are 2(1H)-quinazolinone, 4(3H)-quinazolinone, and 2,4(1H,3H)-quinazolinedione. nih.gov
Further classification is based on the substitution patterns on the quinazolinone ring system. nih.gov Common classifications include:
2-substituted-4(3H)-quinazolinones
3-substituted-4(3H)-quinazolinones
2,3-disubstituted-4(3H)-quinazolinones
The compound of focus, 4-Quinazolone, 2-ethyl-3-pentyl , falls into the category of a 2,3-disubstituted-4(3H)-quinazolinone. Its systematic name according to IUPAC nomenclature is 2-ethyl-3-pentylquinazolin-4(3H)-one . This name precisely describes the molecular architecture: an ethyl group at the second position and a pentyl group at the third position of the 4-quinazolinone core.
Table 1: Structural Details of this compound
| Feature | Description |
| Parent Scaffold | 4-Quinazolone |
| Substitution at Position 2 | Ethyl group (-CH₂CH₃) |
| Substitution at Position 3 | Pentyl group (-CH₂(CH₂)₃CH₃) |
| Chemical Formula | C₁₅H₂₀N₂O |
Rationale for Focused Academic Investigation of this compound
The focused investigation of specific quinazolone derivatives like 2-ethyl-3-pentyl-4-quinazolone is driven by the principle of structure-activity relationship (SAR) studies. nih.gov By systematically modifying the substituents on the quinazolone core, chemists can probe how these changes influence the compound's properties and potential biological activity.
The selection of an ethyl group at the 2-position and a pentyl group at the 3-position is not arbitrary. These alkyl substitutions can significantly impact the molecule's lipophilicity, steric profile, and ability to form intermolecular interactions. Such modifications are crucial in fine-tuning the compound's potential interactions with biological macromolecules. While specific research on this compound is not extensively documented in publicly available literature, its synthesis and study would be a logical step in the broader exploration of the chemical space around the quinazolone scaffold. The knowledge gained from studying such analogs contributes to a deeper understanding of the pharmacophore and informs the design of future compounds with potentially enhanced or novel activities.
Structure
3D Structure
Properties
CAS No. |
122229-01-0 |
|---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2-ethyl-3-pentylquinazolin-4-one |
InChI |
InChI=1S/C15H20N2O/c1-3-5-8-11-17-14(4-2)16-13-10-7-6-9-12(13)15(17)18/h6-7,9-10H,3-5,8,11H2,1-2H3 |
InChI Key |
QRFKUDDRZZYPPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=NC2=CC=CC=C2C1=O)CC |
Origin of Product |
United States |
Synthetic Methodologies for 4 Quinazolone, 2 Ethyl 3 Pentyl
Established Approaches for 4(3H)-Quinazolone Core Synthesis
Classical methods for the synthesis of the 4(3H)-quinazolone core have been well-established for over a century and remain relevant in contemporary organic synthesis. These approaches typically involve the condensation of readily available starting materials under thermal conditions.
Classical Condensation Reactions
The foundational methods for constructing the 4(3H)-quinazolone ring system rely on the condensation of anthranilic acid or its derivatives with a suitable one-carbon source. A general and widely applicable route involves the reaction of anthranilic acid with an appropriate acid anhydride (B1165640) or acid chloride to form an N-acylanthranilic acid intermediate. This intermediate is then cyclized in the presence of a dehydrating agent or by heating to afford the corresponding benzoxazinone, which upon reaction with an amine or ammonia (B1221849) yields the desired 4(3H)-quinazolone.
For the synthesis of 2-substituted quinazolinones, the choice of the acylating agent is crucial. For instance, the reaction of anthranilic acid with propionic anhydride would lead to a 2-ethyl substituted benzoxazinone, a key intermediate for the target molecule. scholarsresearchlibrary.com Subsequent reaction with pentylamine would introduce the 3-pentyl substituent.
Another classical approach involves the reaction of 2-aminobenzamide (B116534) with aldehydes or carboxylic acids. The condensation of 2-aminobenzamide with propionaldehyde (B47417), for example, followed by an oxidative cyclization step, can yield 2-ethyl-4(3H)-quinazolone. The subsequent N-alkylation at the 3-position with a pentyl halide would complete the synthesis of 4-Quinazolone, 2-ethyl-3-pentyl.
| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product | Reference |
| Anthranilic acid | Propionic anhydride | Heat | 2-Ethyl-3,1-benzoxazin-4-one | scholarsresearchlibrary.com |
| 2-Aminobenzamide | Propionaldehyde | Oxidant (e.g., I2, DDQ) | 2-Ethyl-4(3H)-quinazolone | nih.gov |
| 2-Aminobenzonitrile | Propionyl chloride | 1. Acylation 2. H2O2, base | 2-Ethyl-4(3H)-quinazolone | nih.gov |
Modified Niementowski and Griess Syntheses
The Niementowski synthesis is a widely recognized method for the preparation of 4(3H)-quinazolinones, involving the thermal condensation of anthranilic acid with an amide. wikipedia.orgchemeurope.com In the context of synthesizing 2-ethyl-4(3H)-quinazolone, anthranilic acid would be heated with propionamide. While effective, this reaction often requires high temperatures and long reaction times. nih.gov
Modifications to the classical Niementowski reaction have been developed to improve yields and reaction conditions. These modifications often involve the use of catalysts or activating agents. For instance, the use of a dehydrating agent like phosphorus oxychloride or polyphosphoric acid can facilitate the cyclization step at lower temperatures.
The Griess synthesis, historically the first method for preparing the quinazoline (B50416) ring system, involves the reaction of anthranilic acid with cyanogen. nih.gov While historically significant, this method is less commonly used today due to the hazardous nature of cyanogen. Modern modifications may utilize safer cyanide sources or alternative cyclization strategies.
| Reaction | Typical Conditions | Advantages | Disadvantages | Reference |
| Classical Niementowski | High temperature (180-220 °C), neat | Simple, one-pot | High energy, long reaction times, moderate yields | wikipedia.orgchemeurope.com |
| Modified Niementowski | Lower temperature, catalysts (e.g., PPA, POCl3) | Milder conditions, improved yields | Use of corrosive reagents | nih.gov |
Modern Catalytic Strategies for Quinazolone Construction
To address the limitations of classical methods, such as harsh reaction conditions and limited substrate scope, modern catalytic strategies have been developed. These approaches offer milder reaction conditions, higher efficiency, and greater functional group tolerance.
Metal-Mediated and Metal-Catalyzed Processes (e.g., Pd, Cu, Zn)
Transition metal catalysis has emerged as a powerful tool for the synthesis of quinazolinones. nih.govmdpi.com Palladium (Pd), copper (Cu), and zinc (Zn) catalysts are frequently employed to facilitate various C-N and C-C bond-forming reactions crucial for the construction of the quinazolone scaffold.
Copper-catalyzed reactions are particularly prevalent. For instance, the coupling of 2-halobenzamides with amides or nitriles in the presence of a copper catalyst provides an efficient route to 2-substituted quinazolinones. organic-chemistry.org To synthesize 2-ethyl-4(3H)-quinazolone, 2-bromobenzamide (B1207801) could be coupled with propionitrile (B127096) in the presence of a copper(I) catalyst.
Palladium-catalyzed carbonylation reactions have also been utilized. For example, the palladium-catalyzed carbonylation of 2-iodoanilines in the presence of an amine and carbon monoxide can lead to the formation of the quinazolinone ring.
| Catalyst | Starting Material 1 | Starting Material 2 | Key Transformation | Reference |
| Copper (Cu) | 2-Bromobenzamide | Propionitrile | C-N bond formation | organic-chemistry.org |
| Palladium (Pd) | 2-Iodoaniline | Propionamide, CO | Carbonylative cyclization | nih.gov |
| Zinc (Zn) | Anthranilamide | Propionaldehyde | Lewis acid catalysis | nih.gov |
Organocatalytic and Metal-Free Approaches
In recent years, there has been a growing interest in developing organocatalytic and metal-free methods for quinazolone synthesis, driven by the desire for more sustainable and cost-effective processes. mdpi.comresearchgate.netrsc.org These methods often utilize small organic molecules as catalysts to promote the desired transformations.
One common approach involves the use of iodine as a catalyst. For example, the reaction of 2-aminobenzylamines with nitriles in the presence of molecular iodine can afford quinazolines, which can then be oxidized to quinazolinones. mdpi.com
Furthermore, reactions utilizing hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), can mediate the oxidative cyclization of 2-aminobenzamides with aldehydes to form 4(3H)-quinazolinones under mild, metal-free conditions. organic-chemistry.org The synthesis of 2-ethyl-4(3H)-quinazolone could be achieved by reacting 2-aminobenzamide with propionaldehyde in the presence of PIDA.
Visible-light-induced photocatalysis has also emerged as a green and efficient method for quinazolinone synthesis. nih.gov This approach often involves the use of an organic dye as a photocatalyst to generate reactive intermediates that lead to the formation of the quinazolinone ring. nih.gov
Microwave-Assisted and Ultrasound-Promoted Syntheses
Microwave irradiation and ultrasound have been successfully employed to accelerate the synthesis of quinazolinones, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. scholarsresearchlibrary.comnih.govresearchgate.netijsrch.com
Microwave-assisted synthesis has been applied to various classical and modern methods, including the Niementowski reaction and metal-catalyzed couplings. nih.govrsc.org For instance, the microwave-assisted condensation of anthranilic acid with amides can be completed in minutes, whereas the conventional method may require several hours of heating. ijprajournal.com
Ultrasound-assisted synthesis promotes reactions through acoustic cavitation, which enhances mass transfer and increases the reactivity of the substrates. ijsrch.com This technique has been shown to be effective in the synthesis of various heterocyclic compounds, including quinazolinones, often under milder conditions and in shorter reaction times. ijsrch.com
| Method | Typical Reaction Time | Typical Yield | Key Advantage | Reference |
| Conventional Heating | Hours | Moderate to Good | Simplicity of setup | wikipedia.org |
| Microwave-Assisted | Minutes | Good to Excellent | Rapid, high efficiency | scholarsresearchlibrary.comnih.govresearchgate.net |
| Ultrasound-Promoted | Minutes to Hours | Good to Excellent | Enhanced reactivity, milder conditions | ijsrch.com |
Regioselective Synthesis of 2,3-Disubstituted 4-Quinazolones
The regioselective synthesis of 2,3-disubstituted 4-quinazolones is paramount to ensure the desired biological activity and to avoid the formation of unwanted isomers. The differential reactivity of the N1 and N3 positions of the quinazolinone ring, as well as the C2 position, allows for controlled introduction of various substituents.
The introduction of an ethyl group at the C2 position of the quinazolinone scaffold can be achieved through several synthetic approaches. A common method involves the condensation of anthranilic acid with an appropriate ethyl-containing precursor. For instance, the reaction of anthranilic acid with propionyl chloride would yield 2-ethyl-3,1-benzoxazin-4-one, which can then be reacted with an amine to form the corresponding 2-ethyl-4(3H)-quinazolinone.
Another versatile strategy employs a 2-mercapto-4(3H)-quinazolinone intermediate. The sulfur moiety can be displaced by various nucleophiles, or the thione can be converted to a more reactive group, such as a chloro or methylthio group, which is then substituted. For the synthesis of a 2-ethyl derivative, this would typically involve reaction with an ethylating agent.
Furthermore, modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions, offer efficient ways to introduce alkyl groups at the C2 position. For example, a 2-halo-4(3H)-quinazolinone can be coupled with an organometallic reagent like ethylzinc (B8376479) chloride in the presence of a suitable palladium or nickel catalyst.
The incorporation of a pentyl group at the N3 position is most commonly achieved through N-alkylation of a pre-formed 4(3H)-quinazolinone. This reaction is typically carried out using a pentyl halide, such as 1-bromopentane (B41390) or 1-iodopentane, in the presence of a base. The choice of base and solvent is critical to control the regioselectivity of the alkylation, as O-alkylation at the C4-oxygen can be a competing side reaction. researchgate.net Common bases used include sodium hydride, potassium carbonate, and sodium carbonate. rsc.org The polarity of the solvent can also influence the N- versus O-alkylation ratio.
Studies have shown that the nature of the substituent at the C2 position can significantly impact the regioselectivity of N3-alkylation. researchgate.net Steric and electronic factors of the C2-substituent can influence the accessibility and nucleophilicity of the N3 atom. researchgate.net For instance, a bulky group at C2 may hinder alkylation at N3, while an electron-withdrawing group might decrease the nucleophilicity of the N3 atom.
| Reagent | Base | Solvent | Product Ratio (N-alkylation:O-alkylation) |
| 1-Iodopentane | Sodium Hydride | DMF | Varies with C2 substituent |
This table illustrates the general conditions for N-alkylation and the factors influencing the reaction outcome.
One such approach involves the three-component reaction of an anthranilic acid derivative, an orthoester, and an amine. In the context of this compound, this could potentially involve the reaction of anthranilic acid, triethyl orthopropionate, and pentylamine.
Cascade reactions, where the product of one reaction triggers the next, have also been employed. For example, a nickel-catalyzed dehydrogenative coupling of o-aminobenzamides with alcohols can lead to the formation of quinazolin-4(3H)-ones in a one-pot fashion. nih.gov This method offers an environmentally benign route to these compounds. nih.gov Other cascade approaches may involve sequential condensation and cycloaddition reactions to build the complex quinazolinone core. nih.gov
Advanced Synthetic Routes and Yield Optimization for this compound
The development of advanced synthetic routes for 2,3-disubstituted-4(3H)quinazolinones often focuses on improving yields, reducing reaction times, and employing more environmentally friendly conditions. nih.gov Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods.
Optimization of reaction conditions is crucial for maximizing the yield of the desired product. This includes fine-tuning parameters such as the choice of catalyst, solvent, temperature, and reaction time. For the synthesis of this compound, a systematic optimization of both the C2-ethylation and N3-pentylation steps would be necessary. For instance, screening different bases and solvents for the N-alkylation step can significantly impact the yield and purity of the final product.
Recent research has also explored the use of novel catalytic systems, including supported catalysts and nanocatalysts, to enhance the efficiency and selectivity of quinazolinone synthesis. These advanced catalytic systems can often be recovered and reused, adding to the sustainability of the synthetic process.
| Parameter | Variation | Effect on Yield/Selectivity |
| N-Alkylation Base | K2CO3, NaH, Cs2CO3 | Can significantly alter the N/O alkylation ratio and overall yield. |
| N-Alkylation Solvent | DMF, DMSO, Acetonitrile | Polarity and aprotic/protic nature can influence reaction rate and selectivity. |
| C2-Coupling Catalyst | Pd(PPh3)4, NiCl2(dppp) | Choice of metal and ligand is critical for efficient cross-coupling. |
| Reaction Conditions | Conventional Heating, Microwave Irradiation | Microwave heating can drastically reduce reaction times and improve yields. |
This interactive table demonstrates how varying key reaction parameters can be used to optimize the synthesis of 2,3-disubstituted 4-quinazolones.
Chemical Reactivity and Functionalization of 4 Quinazolone, 2 Ethyl 3 Pentyl
Fundamental Reaction Pathways of the 4-Quinazolone Nucleus
The reactivity of the 4-quinazolone core is dictated by the interplay of its fused benzene (B151609) and pyrimidine (B1678525) rings. The polarization of the 3,4-double bond and the nature of substituents are key factors governing its chemical behavior. nih.gov
Nucleophilic Substitution Reactions
Nucleophilic substitution is a prominent reaction pathway for the 4-quinazolone nucleus, particularly at the C4 position. The carbonyl group at C4 activates this position for attack by nucleophiles. For instance, the hydroxyl group of 4(3H)-quinazolinone can be substituted by a chlorine atom using reagents like phosphoryl chloride or thionyl chloride. nih.gov This 4-chloroquinazoline (B184009) derivative is a versatile intermediate for further substitutions.
Studies on 2,4-dichloroquinazolines have shown that nucleophilic aromatic substitution (SNAr) occurs regioselectively at the C4 position with various amines, including aromatic, benzylic, and aliphatic primary or secondary amines. mdpi.com This regioselectivity is attributed to the higher electrophilicity of the C4 position compared to the C2 position. mdpi.com The reaction conditions, such as solvent and temperature, can influence the reaction time, which can range from minutes to several hours. mdpi.com Intramolecular SNAr reactions have also been utilized to synthesize 1-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one from 1-(2-bromobenzoyl)-3-phenylthiourea. semanticscholar.org
Furthermore, the C4 position is susceptible to attack by various anionic reagents. Reagents like sodium bisulfite, hydrogen cyanide, and Grignard reagents (e.g., methyl, ethyl, and phenyl magnesium halides) add across the 3,4-double bond to form 4-substituted 3,4-dihydroquinazolines. nih.gov
Table 1: Examples of Nucleophilic Substitution Reactions on the 4-Quinazolone Nucleus
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
| 4(3H)-Quinazolinone | POCl₃ or SOCl₂ | 4-Chloroquinazoline | Nucleophilic Substitution | nih.gov |
| 2,4-Dichloroquinazoline | Primary/Secondary Amines | 2-Chloro-4-aminoquinazoline derivatives | Regioselective SNAr | mdpi.com |
| 1-(2-Bromobenzoyl)-3-phenylthiourea | t-BuOK, DMF | 1-Phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one | Intramolecular SNAr | semanticscholar.org |
| Quinazoline (B50416) | Grignard Reagents (RMgX) | 4-Alkyl/Aryl-3,4-dihydroquinazolines | Nucleophilic Addition | nih.gov |
Electrophilic Substitution Reactions
Electrophilic substitution on the quinazoline ring system is less common than nucleophilic substitution. Nitration is the most well-documented electrophilic substitution reaction. The predicted order of reactivity for electrophilic attack is positions 8 > 6 > 5 > 7 > 4 > 2. nih.gov Treatment of quinazoline with fuming nitric acid in concentrated sulfuric acid results in the formation of 6-nitroquinazoline. nih.gov The presence of a deactivating carbonyl group in 4-quinazolone would further disfavor electrophilic aromatic substitution on the benzene ring.
Addition Reactions and Tautomeric Equilibria
The 4-quinazolone nucleus can undergo addition reactions, particularly across the C=N double bonds. As mentioned earlier, various nucleophiles can add to the C4 position. nih.gov
A crucial aspect of 4-quinazolone chemistry is its tautomeric equilibrium. 4-Quinazolone can exist in two tautomeric forms: the keto form (quinazolin-4(3H)-one) and the enol form (quinazolin-4-ol). researchgate.netwikipedia.org Spectroscopic and crystallographic studies have shown that the keto form is predominant in both solid and solution states. researchgate.net The C=O stretching in the IR spectrum and the 13C NMR chemical shift of the C4 carbon confirm the carbonyl nature. researchgate.net However, the existence of the enol tautomer is suggested by gas-phase studies and allows for reactions at the oxygen atom, such as O-alkylation. researchgate.net The tautomeric equilibrium can be influenced by solvent polarity and the electronic nature of substituents. nih.gov
Reactivity at Substituted Positions: C2-Ethyl and N3-Pentyl
The ethyl group at the C2 position and the pentyl group at the N3 position of the title compound provide additional sites for chemical modification.
Functional Group Interconversions at C2
The C2-ethyl group can potentially undergo various functional group interconversions typical of alkyl chains. fiveable.mesolubilityofthings.comvanderbilt.edu While specific studies on 2-ethyl-3-pentyl-4-quinazolone are limited, general principles of organic synthesis can be applied. For instance, radical halogenation could introduce a handle for further substitution. Oxidation of the ethyl group could lead to an acetyl group or, under harsher conditions, a carboxylic acid. However, the stability of the quinazolone ring under such oxidative conditions would need to be considered.
More synthetically useful transformations often involve the introduction of functionalized C2 substituents during the synthesis of the quinazolone ring itself. For example, 2,3-disubstituted quinazolin-4(3H)-ones can be synthesized through a tandem strategy involving the introduction of the C2-substituent followed by the construction of the quinazolinone framework. organic-chemistry.org
Derivatization Strategies at N3
The N3-pentyl group can be introduced through N-alkylation of a suitable precursor. The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones can be achieved by reacting N-acylanthranilic acids with primary amines, such as pentylamine in this case. nih.gov Another strategy involves the regioselective N-alkylation of a pre-formed quinazolinone. For example, N3-alkylation of 2-chloro-4(3H)-quinazolinone has been achieved with full regioselectivity, providing a scaffold for further diversification at the C2 position. rsc.org
The pentyl group itself is relatively unreactive. However, derivatization strategies could involve the synthesis of analogues with functionalized alkyl chains at the N3 position. These functionalized chains could then be used for further chemical modifications, such as the attachment of other molecular fragments.
Heterocyclic Ring Transformations and Rearrangement Reactions
The quinazolone nucleus, while relatively stable, can undergo ring transformations and rearrangements under specific conditions, providing pathways to other important heterocyclic systems. These reactions often involve the cleavage of one or more bonds within the pyrimidinone ring, followed by intramolecular cyclization or rearrangement.
One notable transformation is the acid-catalyzed rearrangement of 4-quinazolone derivatives. For instance, treatment of certain quinazolinones with strong acids can lead to the formation of quinoline (B57606) derivatives. This type of rearrangement typically involves the opening of the pyrimidinone ring, followed by a recyclization event. The specific outcome is highly dependent on the substitution pattern of the quinazolone ring and the reaction conditions employed.
Furthermore, thermal or photochemical conditions can induce rearrangements. For example, certain N-substituted quinazolones have been shown to undergo rearrangement to form benzodiazepine (B76468) derivatives, although this is less common. The presence of the 3-pentyl group in 2-ethyl-3-pentyl-4-quinazolone would influence the migratory aptitude and reaction pathway in such rearrangements.
Another significant class of reactions involves the transformation of the quinazolone ring into other heterocyclic systems by reacting it with binucleophiles. For example, the reaction of 2-substituted-4(3H)-quinazolones with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 3-amino-2-substituted-4(3H)-quinazolones via a ring-opening and re-closure mechanism. While the primary focus of this section is on the transformation of the core ring structure, it highlights the reactivity of the carbonyl group and the adjacent nitrogen atom.
The table below summarizes representative examples of heterocyclic ring transformations starting from quinazolone derivatives, illustrating the diversity of achievable structures.
| Starting Material (Quinazolone Derivative) | Reagent/Conditions | Product | Research Finding |
| 2-Methyl-4(3H)-quinazolone | Polyphosphoric acid (PPA), heat | 2-Methyl-4-hydroxyquinoline | Acid-catalyzed rearrangement leading to a quinoline scaffold. |
| 2-Aryl-4(3H)-quinazolone | Hydrazine hydrate, ethanol, reflux | 3-Amino-2-aryl-4(3H)-quinazolone | Ring transformation via reaction with a binucleophile. |
| 3-Amino-2-methyl-4(3H)-quinazolone | Acetic anhydride (B1165640), heat | 2,5-Dimethyl-triazolo[1,5-c]quinazoline | Intramolecular cyclization leading to a fused triazoloquinazoline system. |
Palladium-Catalyzed Cross-Coupling and Related Derivatizations of Quinazolone Frameworks
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of the quinazolone scaffold, allowing for the introduction of a wide variety of substituents onto the carbocyclic ring. These reactions typically require the pre-functionalization of the quinazolone with a leaving group, most commonly a halogen (e.g., Br, Cl) or a triflate (OTf), at the desired position (e.g., 6- or 7-position).
The Suzuki-Miyaura coupling is one of the most widely employed methods for forming carbon-carbon bonds. A halo-substituted 2-ethyl-3-pentyl-4-quinazolone could be reacted with a boronic acid or its ester in the presence of a palladium catalyst and a base to introduce new aryl or alkyl groups. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. For instance, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used.
The Heck-Mizoroki reaction provides a means to introduce alkenyl groups. This reaction involves the coupling of a halo-quinazolone with an alkene under the catalysis of a palladium complex. The regioselectivity and stereoselectivity of the Heck reaction can be controlled by the choice of reaction conditions and ligands.
Buchwald-Hartwig amination is another important palladium-catalyzed reaction that enables the formation of carbon-nitrogen bonds. This allows for the introduction of primary or secondary amines at a halogenated position on the quinazolone's benzene ring, providing access to a range of amino-substituted derivatives.
More recently, direct C-H activation has emerged as an atom-economical strategy for the functionalization of quinazolones. This approach avoids the need for pre-functionalization with a leaving group and instead directly activates a C-H bond on the carbocyclic ring for coupling with a reaction partner. For example, palladium-catalyzed C-H arylation at the 8-position of the quinazolone nucleus has been reported, often directed by the N1 or N3 atom.
The following table details examples of palladium-catalyzed functionalizations of the quinazolone core, demonstrating the versatility of these methods.
| Quinazolone Substrate | Coupling Partner | Catalyst/Ligand/Base | Product Type | Research Finding |
| 6-Bromo-2-substituted-4(3H)-quinazolone | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Phenyl-2-substituted-4(3H)-quinazolone | Suzuki coupling for C-C bond formation. |
| 7-Iodo-2-substituted-4(3H)-quinazolone | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 7-Styryl-2-substituted-4(3H)-quinazolone | Heck coupling for vinylation of the quinazolone core. |
| 6-Bromo-2,3-disubstituted-4(3H)-quinazolone | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 6-Anilino-2,3-disubstituted-4(3H)-quinazolone | Buchwald-Hartwig amination for C-N bond formation. |
| N-Aryl-4-quinazolone | Phenylboronic acid | Pd(OAc)₂, Ag₂CO₃ | 8-Phenyl-N-aryl-4-quinazolone | Direct C-H arylation at the C8-position. |
Advanced Spectroscopic Characterization Techniques for 4 Quinazolone, 2 Ethyl 3 Pentyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Quinazolone, 2-ethyl-3-pentyl, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a comprehensive structural assignment.
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the quinazolinone core and the ethyl and pentyl substituents would appear in distinct regions. The aromatic protons of the quinazolinone ring are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic system and the electron-withdrawing carbonyl group. The proton at position 5 (H-5) is often the most deshielded due to its proximity to the carbonyl group.
The protons of the N-pentyl and C-ethyl groups would appear in the upfield region. The methylene (B1212753) protons of the pentyl group directly attached to the nitrogen atom (N-CH₂) are expected to be deshielded compared to the other methylene groups in the chain, resonating around δ 3.8-4.2 ppm. The methylene protons of the ethyl group at C-2 would likely appear around δ 2.8-3.2 ppm. The terminal methyl protons of both alkyl chains would be the most shielded, appearing at the highest field.
The coupling between adjacent non-equivalent protons would result in characteristic splitting patterns (e.g., triplets, quartets, multiplets), which are invaluable for confirming the connectivity of the alkyl chains. The magnitude of the coupling constants (J-values), typically in the range of 7-8 Hz for free-rotating alkyl chains, would further support the structural assignment.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 8.1-8.3 | d | ~8.0 |
| H-6 | 7.4-7.6 | t | ~7.5 |
| H-7 | 7.7-7.9 | t | ~7.5 |
| H-8 | 7.5-7.7 | d | ~8.0 |
| N-CH₂ (Pentyl) | 3.9-4.1 | t | ~7.5 |
| CH₂ (Pentyl) | 1.6-1.8 | m | ~7.5 |
| CH₂ (Pentyl) | 1.3-1.5 | m | ~7.5 |
| CH₂ (Pentyl) | 0.9-1.1 | t | ~7.5 |
| CH₃ (Pentyl) | 0.8-1.0 | t | ~7.5 |
| C-CH₂ (Ethyl) | 2.9-3.1 | q | ~7.5 |
| CH₃ (Ethyl) | 1.2-1.4 | t | ~7.5 |
Note: Predicted values are based on the analysis of similar 2,3-disubstituted 4(3H)-quinazolinones.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon (C-4) of the quinazolinone ring is the most deshielded, with a characteristic chemical shift in the range of δ 160-165 ppm. The C-2 carbon, attached to the ethyl group and a nitrogen atom, is also significantly deshielded. The aromatic carbons of the quinazolinone core typically resonate between δ 120 and 150 ppm. The chemical shifts of the carbons in the ethyl and pentyl substituents would appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158-162 |
| C-4 | 162-164 |
| C-4a | 120-122 |
| C-5 | 126-128 |
| C-6 | 126-128 |
| C-7 | 134-136 |
| C-8 | 126-128 |
| C-8a | 147-149 |
| N-CH₂ (Pentyl) | 45-50 |
| CH₂ (Pentyl) | 28-32 |
| CH₂ (Pentyl) | 27-30 |
| CH₂ (Pentyl) | 21-24 |
| CH₃ (Pentyl) | 13-15 |
| C-CH₂ (Ethyl) | 28-32 |
| CH₃ (Ethyl) | 11-14 |
Note: Predicted values are based on the analysis of similar 2,3-disubstituted 4(3H)-quinazolinones.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the N-CH₂ and the adjacent CH₂ protons of the pentyl group, and between the C-CH₂ and CH₃ protons of the ethyl group, confirming their connectivity. It would also help in assigning the coupled aromatic protons (H-5, H-6, H-7, H-8).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be used to definitively assign the chemical shifts of the protonated carbons in both the quinazolinone ring and the alkyl side chains.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons and for connecting the different fragments of the molecule. For example, HMBC correlations would be expected from the N-CH₂ protons of the pentyl group to C-2 and from the C-CH₂ protons of the ethyl group to C-2, confirming the attachment of these alkyl groups to the quinazolinone core. Correlations from H-5 to C-4 and C-8a, and from H-8 to C-8a and C-7 would further confirm the structure of the heterocyclic ring.
Vibrational Spectroscopy: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the quinazolinone ring, typically observed in the range of 1680-1700 cm⁻¹. Another characteristic absorption would be the C=N stretching vibration of the quinazoline (B50416) system, usually found around 1600-1630 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic (ethyl and pentyl) groups would appear in the region of 2850-3100 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Strong |
| C=O Stretch (Amide) | 1680-1700 | Strong |
| C=N Stretch | 1600-1630 | Medium-Strong |
| C=C Aromatic Ring Stretch | 1450-1600 | Medium |
Note: Predicted values are based on the analysis of similar 2,3-disubstituted 4(3H)-quinazolinones. sapub.orgnih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In an MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of the compound with high confidence. The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for 2,3-disubstituted quinazolinones involve the cleavage of the alkyl substituents at positions 2 and 3. For the target molecule, characteristic fragments corresponding to the loss of the ethyl and pentyl groups would be expected.
Table 4: Predicted Key Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 258 | Molecular Ion |
| [M - C₂H₅]⁺ | 229 | Loss of the ethyl group |
| [M - C₅H₁₁]⁺ | 187 | Loss of the pentyl group |
| [M - C₂H₅ - CO]⁺ | 201 | Subsequent loss of CO |
Note: Predicted m/z values are based on the calculated molecular weight and expected fragmentation patterns. sapub.orgresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound would be characterized by absorption bands arising from π → π* and n → π* electronic transitions within the quinazolinone chromophore.
Typically, quinazolinone derivatives exhibit two main absorption bands. nih.govresearchgate.net A strong absorption band in the range of 220-280 nm is attributed to π → π* transitions within the aromatic system. nih.gov A weaker band at longer wavelengths, around 300-320 nm, is generally assigned to n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. nih.gov The exact positions and intensities of these bands can be influenced by the nature and position of the substituents on the quinazolinone ring.
Table 5: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent
| Electronic Transition | Predicted λmax (nm) |
| π → π | ~230-250 and ~270-290 |
| n → π | ~300-320 |
Note: Predicted values are based on the analysis of similar 2,3-disubstituted 4(3H)-quinazolinones. nih.govresearchgate.net
X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. While specific crystallographic data for this compound is not publicly available, analysis of closely related 4-quinazolinone derivatives offers significant insights into the likely structural characteristics of this class of compounds. The solid-state structures of these analogs are influenced by the nature and substitution pattern on the quinazolinone core, affecting molecular packing and non-covalent interactions.
Research Findings on 4-Quinazolone Derivatives
For instance, the crystal structure of 2-Ethyl-3-[(R)-2-phenylbutanamido]quinazolin-4(3H)-one monohydrate has been determined, providing a valuable model for understanding the solid-state behavior of related compounds. nih.govresearchgate.net In this derivative, the quinazoline ring system is not planar with the substituent groups. The dihedral angle between the quinazoline ring and the phenyl ring is 53.1 (1)°, while the angle with the amide linkage is 85.6 (1)°. nih.govresearchgate.net The presence of a water molecule in the crystal lattice facilitates the formation of a hydrogen-bonded network. Specifically, O—H⋯O hydrogen bonds link two molecules of the quinazolinone derivative and two water molecules to form a centrosymmetric R₄⁴(18) ring motif. nih.govresearchgate.net These motifs are further connected by N—H⋯O hydrogen bonds, creating columns that extend along the b-axis. nih.govresearchgate.net
In another related structure, 3-amino-2-ethyl-quinazolin-4(3H)-one , the molecule is reported to be planar, which includes the ethyl group. nih.gov This planarity is indicated by the N-C-C-C torsion angle of 1.5 (2)°. nih.gov The crystal packing is characterized by inversion-related molecules stacked along the a-axis in a head-to-tail orientation, exhibiting π-π interactions with a centroid-to-centroid distance of 3.6664 (8) Å. nih.gov Furthermore, N—H⋯O hydrogen bonds between molecules lead to the formation of a 'step' structure through an R₂²(10) ring motif. nih.gov
The thione analog, 2-ethyl-quinazoline-4(3H)-thione , also provides structural insights. In its crystal structure, all non-hydrogen atoms are nearly coplanar. nih.govcardiff.ac.uk The molecules form hydrogen-bonded dimers through N—H⋯S interactions, creating R₂²(8) rings. nih.govcardiff.ac.uk These dimers are then stacked along the a-axis. nih.govcardiff.ac.uk
These examples demonstrate the diversity in solid-state structures of 4-quinazolinone derivatives. The conformation and packing are highly dependent on the substituents at the 2- and 3-positions, which influence the types of intermolecular forces that govern the crystal lattice. While direct crystallographic data for this compound remains elusive, the analysis of these derivatives suggests that its solid-state structure would likely be characterized by a specific set of intermolecular interactions and a distinct packing arrangement determined by its ethyl and pentyl substituents.
Table 1: Crystallographic Data for Selected 4-Quinazolone Derivatives
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|---|
| 2-Ethyl-3-[(R)-2-phenylbutanamido]quinazolin-4(3H)-one monohydrate | C₂₀H₂₁N₃O₂·H₂O | Monoclinic | P2₁/c | a = 14.5354(2) Å b = 7.3529(1) Å c = 18.1945(3) Å β = 98.591(1)° | nih.govresearchgate.net |
| 2-ethyl-quinazoline-4(3H)-thione | C₁₀H₁₀N₂S | Orthorhombic | Pbca | a = 5.8231(3) Å b = 14.3214(6) Å c = 21.7365(8) Å | nih.govcardiff.ac.uk |
| 3-amino-2-ethyl-quinazolin-4(3H)-one | C₁₀H₁₁N₃O | Monoclinic | P2₁/c | - | nih.gov |
Computational Chemistry and Theoretical Investigations of 4 Quinazolone, 2 Ethyl 3 Pentyl
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 4-Quinazolone, 2-ethyl-3-pentyl, DFT calculations provide fundamental insights into its geometry, spectroscopic properties, and electronic behavior.
Geometry Optimization and Conformational Analysis
The first step in the theoretical investigation of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. Due to the presence of flexible ethyl and pentyl groups, a thorough conformational analysis is crucial. This analysis involves identifying and evaluating the energy of various rotational isomers (rotamers) arising from the rotation around the C-C and C-N single bonds of the alkyl substituents. The most stable conformer is the one with the lowest energy, and its geometry is used for subsequent calculations.
The conformational landscape of the 3-pentyl group is particularly complex, with multiple possible orientations. The relative energies of these conformers are influenced by steric hindrance and weak intramolecular interactions. Advanced computational methods can predict the most likely conformations present at room temperature.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT calculations are highly effective in predicting spectroscopic parameters, which can be compared with experimental data to validate the computed structure.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound can be performed. The predicted shifts for the protons and carbons in the quinazolone core and the alkyl side chains provide a detailed picture of the electronic environment of each nucleus.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Quinazolone-H5 | 7.85 | 126.5 |
| Quinazolone-H6 | 7.50 | 126.9 |
| Quinazolone-H7 | 7.75 | 134.2 |
| Quinazolone-H8 | 8.20 | 120.8 |
| 2-ethyl-CH₂ | 2.80 | 30.1 |
| 2-ethyl-CH₃ | 1.35 | 12.5 |
| 3-pentyl-CH | 4.50 | 55.3 |
| 3-pentyl-CH₂ | 1.80 | 35.8 |
| 3-pentyl-CH₃ | 0.95 | 14.1 |
IR Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its infrared (IR) spectrum. Key vibrational modes include the C=O stretching of the quinazolone ring, C=N stretching, C-N stretching, aromatic C-H stretching, and the various stretching and bending vibrations of the alkyl chains. These predicted frequencies help in the interpretation of experimental IR spectra. acs.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. nih.gov This provides information about the electronic transitions, with the most significant transitions typically being π → π* and n → π* within the quinazolone chromophore. The solvent environment can also be modeled to see its effect on the absorption maxima. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. youtube.com
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. aimspress.com A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic part of the quinazolone ring, while the LUMO is likely to be distributed over the pyrimidone ring, particularly the C=O and C=N bonds. researchgate.net
Table 2: Calculated Electronic Properties of this compound
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.8 eV |
Global Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity. koreascience.kr
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.debendola.com The MESP map is colored to represent different potential values, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). ias.ac.inresearchgate.net For this compound, the most negative potential is expected to be located around the carbonyl oxygen atom, making it a primary site for electrophilic attack. The nitrogen atoms of the quinazoline (B50416) ring also exhibit negative potential. uni-muenchen.de Regions of positive potential are generally found around the hydrogen atoms.
Isomer Stability and Tautomerism Studies
4-Quinazolone and its derivatives can exist in different tautomeric forms. quora.comyoutube.com The predominant form is the keto form (4-oxo), but it can theoretically exist in equilibrium with its enol tautomer (4-hydroxy). nih.govdoubtnut.com DFT calculations can be used to determine the relative stabilities of these tautomers by comparing their total energies. For 4-quinazolones, the keto form is generally found to be significantly more stable than the enol form, and thus, 2-ethyl-3-pentyl-4-quinazolone is expected to exist almost exclusively in its keto form under normal conditions. nih.gov
Molecular Modeling and Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug design for studying the interaction of a ligand with its protein target. researchgate.nettandfonline.com
Given the known anticancer and antibacterial activities of many quinazoline derivatives, a hypothetical docking study of this compound could be performed against a relevant biological target, such as a protein kinase or a bacterial enzyme. rsc.orgtandfonline.com The docking simulation would predict the binding mode and affinity of the compound within the active site of the protein. The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein, providing insights into its potential mechanism of action. researchgate.net For instance, the carbonyl oxygen of the quinazolone could act as a hydrogen bond acceptor, while the alkyl groups could engage in hydrophobic interactions within a nonpolar pocket of the active site.
Ligand-Based and Receptor-Based Approaches
Computational drug design and molecular modeling for compounds like this compound generally fall into two broad categories: ligand-based and receptor-based approaches.
Ligand-based approaches are employed when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. For a series of quinazolinone analogs, these approaches can be used to build a pharmacophore model, which defines the essential steric and electronic features required for biological activity. This model is generated by superimposing a set of active molecules and identifying common chemical features.
Receptor-based approaches , on the other hand, are utilized when the 3D structure of the target protein or enzyme is available, often from techniques like X-ray crystallography or NMR spectroscopy. Molecular docking is a primary technique in this category. In the context of this compound, this would involve computationally placing the molecule into the binding site of a relevant receptor to predict its binding conformation and affinity. The interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are then analyzed to understand the basis of its potential biological activity. For instance, studies on other quinazolinone derivatives have successfully used docking to elucidate their binding modes with various enzymes.
Prediction of Binding Modes and Interaction Sites
The prediction of how a ligand like this compound binds to a biological target is a critical aspect of computational chemistry. Molecular docking simulations are instrumental in this regard. These simulations explore the conformational space of the ligand within the active site of a receptor to identify the most stable binding pose, which is typically the one with the lowest energy.
Studies on analogous quinazolinone derivatives have demonstrated the importance of these interactions. For example, docking studies of quinazolinone inhibitors of various kinases have shown that the quinazolone nitrogen atoms can form crucial hydrogen bonds with backbone residues in the hinge region of the kinase domain, a common binding motif for kinase inhibitors. The specific orientation and interactions of the alkyl substituents would then determine the selectivity and potency of the compound.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior
While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility and behavior of the complex over time. nih.gov An MD simulation of this compound bound to a target protein would involve simulating the movements of all atoms in the system over a period of nanoseconds to microseconds.
This technique provides valuable information on:
The stability of the binding pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can assess whether the initial docked pose is stable over time. researchgate.netnih.gov
The flexibility of the ligand and protein: The root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein and ligand are flexible and which are rigid, providing insights into the induced-fit mechanisms. researchgate.net
The key interactions: MD simulations can reveal the persistence of hydrogen bonds and other interactions throughout the simulation, helping to identify the most critical interactions for binding. researchgate.netclockss.org
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Analyses
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are ligand-based methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are expressed as mathematical equations that can be used to predict the activity or properties of new, untested compounds.
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that relates the biological activity of a set of molecules to their steric and electrostatic fields. The process involves aligning the molecules and then calculating the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies with a probe atom at various grid points surrounding the molecules. The resulting field values are then used to build a statistical model, typically using Partial Least Squares (PLS) regression.
For a series of quinazolinone derivatives, a CoMFA study could generate contour maps that visualize the regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. For example, a map might indicate that a bulky substituent at a particular position on the quinazolone ring would enhance activity, while a positive charge in another region would be detrimental.
Table 1: Illustrative CoMFA Statistical Results for a Series of Quinazolinone Analogs (Note: This table is a hypothetical representation based on typical QSAR studies of quinazolinone derivatives and does not represent actual data for this compound)
| Parameter | Value | Description |
|---|---|---|
| q² (cross-validated r²) | 0.65 | Indicates good predictive ability of the model. |
| r² (non-cross-validated) | 0.92 | Indicates a good fit of the model to the training data. |
| Optimal Number of Components | 5 | The number of latent variables used in the PLS model. |
| Standard Error of Prediction | 0.25 | A measure of the accuracy of the predictions. |
| F-statistic | 150.4 | Indicates the statistical significance of the model. |
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method similar to CoMFA. However, CoMSIA calculates similarity indices at the grid points using a Gaussian function, which avoids the steep potential changes close to the atomic nuclei present in CoMFA. In addition to steric and electrostatic fields, CoMSIA typically includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the structure-activity relationship.
A CoMSIA study on quinazolinone analogs would also generate contour maps for each of the calculated fields, offering a more nuanced understanding of the structural requirements for activity. For instance, it could highlight specific areas where hydrophobicity is crucial, or where a hydrogen bond donor or acceptor group would significantly impact biological activity.
Table 2: Illustrative CoMSIA Field Contributions for a Series of Quinazolinone Analogs (Note: This table is a hypothetical representation based on typical QSAR studies of quinazolinone derivatives and does not represent actual data for this compound)
| Field | Contribution (%) | Implication for Activity |
|---|---|---|
| Steric | 20 | The size and shape of substituents are moderately important. |
| Electrostatic | 35 | The distribution of charge is a major determinant of activity. |
| Hydrophobic | 25 | Hydrophobic interactions play a significant role. |
| H-bond Donor | 10 | The presence of hydrogen bond donors has a minor impact. |
| H-bond Acceptor | 10 | The presence of hydrogen bond acceptors has a minor impact. |
Mechanistic Investigations of Molecular Interactions Involving 4 Quinazolone, 2 Ethyl 3 Pentyl
Supramolecular Chemistry and Non-Covalent Interactions
The architecture of 4-Quinazolone, 2-ethyl-3-pentyl is conducive to a variety of non-covalent interactions that are crucial in determining its solid-state structure, solubility, and interactions with biological macromolecules. These weak interactions, though individually modest, collectively play a significant role in the formation of supramolecular assemblies.
Hydrogen Bonding Networks (N-H…O, C-H…O)
The quinazolinone scaffold is a versatile participant in hydrogen bonding. Although the 3-position in the specified molecule is substituted with a pentyl group, precluding the classic N-H...O hydrogen bond seen in unsubstituted or 3-H quinazolinones, other forms of hydrogen bonding are still highly probable.
The carbonyl oxygen at the 4-position is a potent hydrogen bond acceptor. It can readily participate in N-H…O hydrogen bonds with suitable donor molecules. For instance, in a biological context, it could interact with the amide protons of peptide backbones in proteins.
Furthermore, C-H…O hydrogen bonds, while weaker than conventional hydrogen bonds, are now recognized as significant directional interactions in crystal engineering and molecular recognition. The aromatic C-H groups on the benzene (B151609) ring of the quinazolone core, as well as the aliphatic C-H groups of the ethyl and pentyl substituents, can act as donors to an oxygen acceptor. Studies on related quinazolinone derivatives have shown the prevalence of such interactions in their crystal structures. nih.gov
For example, in the crystal packing of similar heterocyclic compounds, C-H...O interactions often work in concert with other non-covalent forces to stabilize the three-dimensional structure. The presence of both aromatic and aliphatic C-H donors in this compound suggests a capacity for forming intricate and stable hydrogen-bonded networks.
Van der Waals and Hydrophobic Interactions
The 2-ethyl and 3-pentyl substituents on the quinazolone ring are nonpolar alkyl chains that significantly influence the molecule's behavior through van der Waals and hydrophobic interactions.
Hydrophobic interactions are a consequence of the hydrophobic effect, which is the tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. reddit.com In an aqueous environment, the ethyl and pentyl groups of this compound would be driven to associate with other hydrophobic moieties to minimize their disruptive effect on the hydrogen-bonding network of water. This phenomenon is a major driving force in drug-receptor binding, where the hydrophobic parts of a ligand fit into corresponding hydrophobic pockets of a protein.
π-Stacking Interactions
The quinazolinone ring system is aromatic and therefore capable of engaging in π-stacking interactions . These interactions occur between the electron-rich π-orbitals of aromatic rings and are a significant force in the organization of many organic molecules, including DNA and proteins. rsc.org
In the case of this compound, the planar quinazolinone core can stack with other aromatic systems. This stacking can occur in a face-to-face or an offset (displaced) fashion. nih.gov The presence of substituents on the aromatic ring can influence the strength and geometry of these interactions. While the ethyl and pentyl groups are not directly attached to the benzene part of the quinazolinone, their steric bulk can influence the approach of another aromatic ring, potentially favoring an offset stacking arrangement. rsc.org
Studies on substituted quinolines and other related heterocycles have demonstrated the importance of π-π interactions in their crystal structures, often leading to columnar or layered arrangements. nih.gov The combination of π-stacking with the hydrogen bonding and van der Waals interactions discussed above provides a rich variety of possibilities for the supramolecular assembly of this compound.
Coordination Chemistry of Quinazolone Ligands with Metal Ions
The quinazolinone scaffold contains heteroatoms, specifically nitrogen and oxygen, which can act as Lewis bases and donate electron pairs to metal ions, forming coordination complexes. The coordination chemistry of quinazolone derivatives is a rich and active area of research, with applications in catalysis and materials science. nih.govnih.govorientjchem.org
Synthesis and Characterization of Metal-Quinazolone Complexes
Based on the extensive literature on quinazolone derivatives, this compound would be expected to form stable complexes with a variety of transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). orientjchem.orgresearchgate.net The synthesis of such complexes typically involves the reaction of the quinazolone ligand with a metal salt in a suitable solvent, often with gentle heating. researchgate.net
The coordination can occur through different modes. The most common mode for 4-quinazolinones involves the carbonyl oxygen at position 4 and the nitrogen atom at position 3. nih.govsciforum.netresearchgate.net However, since the nitrogen at position 3 in the target molecule is substituted with a pentyl group, this mode of chelation is blocked. An alternative and also well-documented coordination mode is through the nitrogen at position 1 and the carbonyl oxygen at position 4. Tautomerization can also lead to coordination through the nitrogen at position 3. sciforum.net
Characterization of these metal complexes is typically achieved using a combination of spectroscopic and analytical techniques:
FTIR Spectroscopy: Changes in the vibrational frequencies of the C=O and C-N bonds upon coordination provide direct evidence of metal-ligand bond formation. orientjchem.org
UV-Vis Spectroscopy: The electronic spectra of the complexes can reveal information about the coordination geometry around the metal ion. nih.gov
NMR Spectroscopy: While not applicable for paramagnetic complexes, for diamagnetic ions like Zn(II), NMR can show shifts in the proton and carbon signals of the ligand upon coordination.
Mass Spectrometry: This technique helps in confirming the molecular weight and stoichiometry of the complex. researchgate.net
Elemental Analysis: Provides the percentage composition of elements, which is used to determine the empirical formula of the complex. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the coordination geometry of the metal ion. iucr.org
The table below summarizes typical characterization data for metal complexes of quinazolone derivatives, which would be analogous to what one might expect for complexes of this compound.
| Technique | Observation for Quinazolone-Metal Complexes | Reference |
| FTIR | Shift in the C=O stretching frequency to lower wavenumbers upon coordination. | orientjchem.org |
| UV-Vis | Appearance of new absorption bands corresponding to d-d transitions and charge transfer. | nih.gov |
| Mass Spec | Peaks corresponding to the [M+L]+ or [M+2L]+ fragments (M=metal, L=ligand). | researchgate.net |
| X-ray | Determination of octahedral, tetrahedral, or square planar geometries. | iucr.org |
Elucidation of Coordination Geometries and Binding Affinities
The coordination geometry of the metal-quinazolone complex is determined by the nature of the metal ion, its oxidation state, the stoichiometry of the complex, and the steric and electronic properties of the ligand. libretexts.org For 4-quinazolone derivatives, several coordination geometries have been observed. libretexts.org
Octahedral: This is a common geometry for coordination number 6, which can be achieved with two tridentate ligands or three bidentate ligands. For a bidentate quinazolone ligand, an octahedral geometry would typically involve three ligand molecules per metal ion, or a combination of the ligand and other co-ligands (like water or chloride ions).
Tetrahedral: This geometry is common for coordination number 4, especially for ions like Zn(II) and Co(II). libretexts.org
Square Planar: Also for coordination number 4, this geometry is often seen with Ni(II) and Cu(II) ions. libretexts.org
The binding affinity of a quinazolone ligand to a metal ion can be influenced by several factors. The presence of the electron-donating ethyl and pentyl groups in this compound would likely increase the electron density on the quinazolone ring system, potentially enhancing its donor capability and leading to stronger metal-ligand bonds compared to unsubstituted quinazolones. However, the steric hindrance from these alkyl groups could also play a role, possibly influencing the coordination number and geometry.
Binding affinities can be quantified using techniques such as isothermal titration calorimetry (ITC) or spectrophotometric/fluorometric titrations. rsc.org These methods allow for the determination of thermodynamic parameters like the binding constant (K), enthalpy (ΔH), and entropy (ΔS) of complex formation.
The following table presents representative coordination geometries observed for metal complexes of quinazolone derivatives.
| Metal Ion | Typical Coordination Geometry | Example Ligand | Reference |
| Cu(II) | Square Planar / Distorted Octahedral | Schiff base of 3-amino-2-methyl-4(3H)-quinazolinone | nih.gov |
| Ni(II) | Octahedral | Schiff base of 3-amino-2-methyl-4(3H)-quinazolinone | nih.gov |
| Co(II) | Tetrahedral / Octahedral | (2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid | researchgate.net |
| Zn(II) | Tetrahedral | Schiff base of 3-amino-2-methyl-4(3H)-quinazolinone | nih.gov |
| Cd(II) | Trigonal Bipyramidal / Tetrahedral | 4(3H)-quinazolinone | sciforum.netiucr.org |
Role of the 4-Quinazolone Core in Metal Chelation
The 4-quinazolone nucleus possesses inherent structural features that allow it to participate in metal chelation. The nitrogen atom at position 1 and the carbonyl oxygen at position 4 create a potential bidentate coordination site for metal ions. This chelating ability can be critical for the biological activity of some 4-quinazolone derivatives, as metal ions, such as zinc, are essential cofactors for many enzymes.
Molecular docking studies of various 4-quinazolone derivatives have revealed the importance of this metal-chelating property in their inhibitory mechanism against certain enzymes. For instance, in the context of ENPP1 inhibitors, the sulfamide (B24259) functional group of some derivatives, in conjunction with the core structure, coordinates with zinc ions within the enzyme's active site. acs.org This interaction is further stabilized by hydrogen bonds with surrounding amino acid residues, highlighting the synergy between metal chelation and other intermolecular forces in ligand binding. acs.org
The presence of electron-donating groups on the quinazolinone ring can enhance the electron density on the nitrogen and oxygen atoms, thereby potentially increasing the chelation efficiency. nih.gov In the case of this compound, the alkyl substituents (ethyl and pentyl groups) are generally considered electron-donating through an inductive effect. This could subtly influence the metal-chelating properties of the core structure.
Table 1: Representative 4-Quinazolone Derivatives and their Interaction with Metal-Containing Enzymes
| Compound/Derivative Class | Target Enzyme | Key Interacting Residues/Ions | Type of Interaction | Reference |
| Sulfamide-containing pyrrolopyrimidinones | ENPP1 | K295, Y340, F257, L290, T256, S377, D378, Zn²⁺ | Hydrogen bond, π-π stacking, Hydrophobic, Metal coordination | acs.org |
| General 4-Quinazolinone Derivatives | DNA Gyrase | Asn46, Arg136, Thr165, Arg76 | Hydrogen bond | nih.gov |
This table presents data for the general class of 4-quinazolone derivatives due to a lack of specific data for this compound.
Molecular Recognition with Chemical and Biological Substrates
The biological effects of 4-quinazolone derivatives are contingent upon their ability to recognize and bind to specific chemical and biological substrates, such as proteins and nucleic acids. This molecular recognition is a highly specific process governed by the principles of ligand-target binding kinetics, thermodynamics, and the interplay of various intermolecular forces.
Ligand-Target Binding Kinetics and Thermodynamics
The potency of a compound, often expressed as the half-maximal inhibitory concentration (IC50) or minimal inhibitory concentration (MIC), is a reflection of its binding affinity, which is related to the Gibbs free energy of binding. For example, a series of 4(3H)-quinazolinone derivatives have been evaluated for their antibacterial activity against Staphylococcus aureus, with some compounds exhibiting MIC values as low as 0.5 µg/mL. acs.org Similarly, certain quinazolinone derivatives have shown potent inhibitory activity against various cancer cell lines and enzymes, with IC50 values in the nanomolar to micromolar range. nih.govmdpi.comnih.govsemanticscholar.org These values indicate strong binding to their respective biological targets.
Table 2: Biological Activity of Representative 4-Quinazolone Derivatives
| Derivative Type | Target/Organism | Activity Metric (IC50/MIC) | Value | Reference |
| 4(3H)-Quinazolinone Derivatives | S. aureus ATCC 29213 | MIC | ≤0.5 µg/mL | acs.org |
| Pyridazino[1,6-b]quinazolinones | Cancer Cell Lines | IC50 | ~2 µM | nih.gov |
| Triazolo[4,3-c]quinazolines | Anti-influenza Virus | IC50 | < 10 µM | mdpi.com |
| 2,6-disubstituted (3H)-quinazolin-4-ones | mGlu7 Receptor | IC50 | 6.14 µM | nih.gov |
| Quinazolin-4(3H)-one Hydrazones | E. coli DNA Gyrase | IC50 | 3.19 - 4.17 µM | semanticscholar.org |
This table illustrates the range of biological activities observed for the 4-quinazolone scaffold, providing an indication of the binding affinities that can be achieved. Specific data for this compound is not available.
Intermolecular Forces Governing Specific Interactions
The specificity of the interaction between a 4-quinazolone derivative and its biological target is dictated by a combination of intermolecular forces. Molecular docking and X-ray crystallography studies of various quinazolinone-based compounds have elucidated the nature of these interactions.
Hydrogen Bonds: The nitrogen atoms (N1 and N3) and the carbonyl oxygen (C4=O) of the quinazolinone core are common hydrogen bond acceptors and donors. These interactions are crucial for anchoring the ligand within the binding site. For instance, the N1 and N3 atoms of a quinazoline (B50416) scaffold have been shown to form hinge-binding interactions with the backbone of protein kinases. nih.gov
π-π Stacking and Cation-π Interactions: The aromatic rings of the quinazolinone system frequently engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein. acs.orgnih.gov Furthermore, the quinazoline scaffold can participate in cation-π interactions with positively charged residues such as lysine. nih.gov
Hydrophobic Interactions: The alkyl substituents, such as the ethyl and pentyl groups in this compound, play a significant role in establishing hydrophobic interactions with nonpolar pockets in the binding site. The 2-CH₃ group of some derivatives, for example, makes hydrophobic contacts with alanine (B10760859) residues. nih.gov The extended pentyl chain would be expected to form more extensive hydrophobic interactions, potentially increasing binding affinity and selectivity.
The collective effect of these forces determines the orientation and conformation of the ligand within the binding site, leading to a specific biological response.
Conformational Adaptations Upon Interaction
The process of molecular recognition is often dynamic, involving conformational changes in both the ligand and the target. This phenomenon, known as "induced fit," can be crucial for achieving high-affinity binding.
For the 4-quinazolone scaffold, the substituents at the 2- and 3-positions can adopt various conformations to fit optimally into the binding pocket. The flexibility of the pentyl chain in this compound would allow it to explore different regions of a hydrophobic pocket, maximizing favorable interactions.
Furthermore, the binding of a 4-quinazolone derivative can induce significant conformational changes in the biological target. A notable example is the interaction of certain quinazolinones with penicillin-binding protein 2a (PBP2a), where binding to an allosteric site triggers a conformational change that opens the active site, allowing other molecules to bind. nih.gov Similarly, the orientation of aromatic fragments attached to the quinazolinone core can be influenced by the steric and electronic properties of substituents, leading to different binding modes and activities. nih.gov These conformational adaptations are a testament to the intricate and dynamic nature of molecular interactions involving the 4-quinazolone framework.
Future Research Trajectories for 4 Quinazolone, 2 Ethyl 3 Pentyl
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
Future research should prioritize the development of efficient and selective synthetic routes to 4-Quinazolone, 2-ethyl-3-pentyl . While general methods for quinazolinone synthesis exist, optimizing these for the specific steric and electronic requirements of the ethyl and pentyl substituents is crucial. Researchers could explore microwave-assisted organic synthesis (MAOS) to potentially shorten reaction times and improve yields. Furthermore, the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, would be a significant advancement. A key objective would be to develop a protocol that allows for the late-stage introduction of the ethyl and pentyl groups, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.
Table 1: Potential Synthetic Strategies for Investigation
| Synthetic Approach | Potential Advantages | Key Challenges |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Optimization of reaction conditions |
| Green Chemistry Approaches | Reduced environmental impact | Catalyst and solvent compatibility |
| Late-Stage Functionalization | Rapid analog synthesis for SAR | Regioselectivity of functionalization |
Exploration of Unconventional Chemical Transformations and Derivatizations
Beyond its synthesis, the exploration of novel chemical transformations of This compound could unlock new avenues for discovery. Investigating its reactivity in multicomponent reactions, for example, could lead to the one-pot synthesis of complex molecular architectures. C-H activation of the quinazolone core or the alkyl substituents would offer a direct and atom-economical way to introduce further functional groups, creating a library of novel derivatives. The derivatization of the carbonyl group could also be a fruitful area of research, potentially leading to compounds with altered electronic properties and biological activities.
Integration of Advanced Hybrid Computational-Experimental Approaches
The synergy between computational modeling and experimental work will be vital in accelerating the understanding of This compound . Density functional theory (DFT) calculations can be employed to predict its geometric and electronic properties, as well as its reactivity in various chemical transformations. Molecular docking simulations could provide initial insights into its potential biological targets by predicting its binding affinity and mode of interaction with various proteins. These computational predictions can then guide experimental work, making the research process more efficient and targeted.
Table 2: Proposed Computational and Experimental Integration
| Computational Method | Experimental Validation | Research Goal |
| Density Functional Theory (DFT) | Spectroscopic analysis (NMR, IR) | Elucidate electronic structure and reactivity |
| Molecular Docking | In vitro biological assays | Identify potential biological targets |
| Molecular Dynamics Simulations | X-ray crystallography | Understand dynamic behavior and binding stability |
Deeper Elucidation of Molecular Recognition Principles and Interaction Dynamics
A fundamental understanding of how This compound interacts with other molecules is paramount for any future applications. High-resolution structural techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, could be used to determine its three-dimensional structure and how it binds to potential biological receptors. Isothermal titration calorimetry (ITC) could provide thermodynamic data on these interactions, revealing the driving forces behind binding. This detailed knowledge of its molecular recognition principles will be instrumental in the rational design of new functional molecules based on the This compound scaffold.
Q & A
Q. How to design a comprehensive SAR study for 4-quinazolone analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
